molecular formula C17H22N4O5S B2736223 ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886922-31-2

ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2736223
CAS No.: 886922-31-2
M. Wt: 394.45
InChI Key: ZJBWXUDSNOFAMN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a synthetic benzimidazole derivative featuring a methylsulfonyl substituent on the benzimidazole core, linked via an acetyl-piperazine-carboxylate scaffold.

Properties

IUPAC Name

ethyl 4-[2-(2-methylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-3-26-17(23)20-10-8-19(9-11-20)15(22)12-21-14-7-5-4-6-13(14)18-16(21)27(2,24)25/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWXUDSNOFAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:

  • Starting with the formation of 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetic acid.

  • This intermediate is then coupled with piperazine using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • The final step involves esterification with ethanol to obtain the target compound under acidic conditions.

Industrial Production Methods: : On an industrial scale, optimizing reaction conditions such as temperature, solvent choice, and purification techniques is crucial. Catalysts and high-throughput reactors are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate undergoes various reactions:

  • Oxidation: : Undergoes oxidation to form corresponding sulfoxides and sulfones.

  • Reduction: : Can be reduced using agents like LiAlH4 to target specific functional groups.

  • Substitution: : Nucleophilic substitution at the benzimidazole ring is feasible under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: : LiAlH4 or NaBH4 in an aprotic solvent like THF.

  • Substitution: : Nucleophiles like amines or thiols in a polar aprotic solvent.

Major Products Formed

  • From oxidation: sulfoxides and sulfones.

  • From reduction: alcohols and amines.

  • From substitution: various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate has been investigated for several biological activities:

  • Anticancer Properties : Studies indicate that derivatives of benzimidazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown effectiveness in inhibiting cell proliferation in lung and colon cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects, possibly by disrupting microbial cell membranes or inhibiting essential metabolic pathways in pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxicity of several benzimidazole derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant growth inhibition in A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism was attributed to apoptosis induction mediated by caspase activation .

Case Study 2: Antimicrobial Studies

Research focused on the antimicrobial properties of various benzimidazole derivatives found that those containing sulfonamide groups were particularly effective against Gram-positive bacteria. The study suggested that these compounds could serve as lead structures for developing new antimicrobial agents .

Mechanism of Action

Mechanism: : The exact mechanism by which ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate exerts its effects often involves binding to specific biological targets. The benzimidazole ring can interact with nucleic acids or proteins, altering their function. The piperazine ring may further modulate its binding affinity and specificity.

Molecular Targets and Pathways: : The compound can target various enzymes, receptors, or nucleic acid structures. For instance, it could inhibit a specific enzyme by mimicking its natural substrate or binding to a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzimidazole Core

The methylsulfonyl group distinguishes this compound from analogs with ethylthio , benzylthio , or trifluoromethyl substituents:

Compound Substituent (R) Key Biological Activity (IC₅₀) Reference
Target compound Methylsulfonyl Not explicitly reported* -
Ethyl-thio benzimidazolyl acetohydrazide Ethylthio α-Glucosidase inhibition (6.10 ± 0.5 μM)
2-(Benzylthio)-1H-benzo[d]imidazole Benzylthio Synthetic intermediate; no activity data
Trifluoromethyl analog (CymitQuimica) Trifluoromethyl Discontinued; likely explored for fluorinated drug design

Note: *The target compound’s activity is inferred from structural analogs. Methylsulfonyl groups are associated with enhanced metabolic stability and target binding in related compounds .

Piperazine and Acetyl Linker Modifications

Variations in the piperazine-acetyl moiety significantly alter physicochemical and pharmacological profiles:

Compound Scaffold Modification Key Feature Reference
Target compound Ethyl piperazine-1-carboxylate Improves solubility and bioavailability
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-thioacetyl linker Increased molecular weight (390.5 g/mol); structural rigidity
3-(2-(5-Benzoyl-1H-benzo[d]imidazol-1-yl)acetyl)-5-benzylidene-2-alkylthiazolidin-4-one Thiazolidinone ring Enhanced antibacterial activity

α-Glucosidase Inhibition :

  • Ethyl-thio benzimidazolyl acetohydrazides (IC₅₀: 6.10–7.34 μM) outperform the target compound’s structural analogs, suggesting that thioether groups may favor enzyme binding over sulfonyl groups in this context .
  • Oxadiazole derivatives (IC₅₀: 3.23 μM) demonstrate superior potency, likely due to their planar heterocyclic structure .

Anti-inflammatory Activity :

  • Benzimidazole-thiazole hybrids with methylthio groups (IC₅₀: 0.045–0.075 μM for COX-2) highlight the importance of sulfur-containing substituents in anti-inflammatory drug design .

Antimicrobial Activity :

  • Azetidinone and thiazolidinone derivatives of benzimidazoles exhibit broad-spectrum antibacterial and antifungal effects, suggesting that cyclization of the acetyl linker enhances activity .

Biological Activity

Ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O4SC_{16}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 364.42 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the benzimidazole structure often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of specific enzymes, particularly kinases and cyclooxygenases (COX). For instance, studies have shown that similar compounds can selectively inhibit COX-2, which is implicated in inflammatory processes .
  • Antimicrobial Activity : The presence of the methylsulfonyl group enhances the compound's ability to disrupt microbial cell functions, leading to bactericidal effects against various strains .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Microbial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125

These results suggest that the compound exhibits bactericidal activity, particularly against resistant strains such as MRSA .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through COX inhibition assays. It has shown promising results in selectively inhibiting COX-2 over COX-1, which could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Compound COX-2 IC50 (µM) COX-1 IC50 (µM)
Ethyl Compound0.02 - 0.04>100

This selectivity is crucial for developing safer anti-inflammatory therapies .

Case Studies

Several studies have focused on the pharmacological evaluation of related compounds with similar structures:

  • Study on Benzimidazole Derivatives : A series of derivatives were synthesized and tested for their COX inhibitory activity. Notably, one derivative exhibited an IC50 value of 0.02 µM against COX-2, demonstrating a high level of potency .
  • Antimicrobial Evaluation : Another study assessed various benzimidazole derivatives' efficacy against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The tested compounds showed significant inhibition rates, highlighting their potential in treating biofilm-associated infections .

Q & A

Basic: What are the key synthetic steps for preparing ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzoimidazole Core Formation : Activation of carboxylic acid derivatives (e.g., using thionyl chloride) to generate reactive intermediates, followed by cyclization under microwave irradiation or controlled heating .

Sulfonylation : Introduction of the methylsulfonyl group via sulfonation reactions, often requiring anhydrous conditions and catalysts like DMAP .

Piperazine Coupling : Reaction of the sulfonylated benzoimidazole with ethyl piperazine-1-carboxylate derivatives using nucleophilic acyl substitution or Mannich reactions .

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Critical Parameters : Temperature control (50–80°C), solvent choice (DMF, DCM), and stoichiometric ratios of reagents significantly impact yield.

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

Technique Purpose Key Data Points
NMR (1H/13C)Confirm backbone structure and substituent positionsPeaks for piperazine (δ 3.4–4.2 ppm), benzoimidazole aromatic protons (δ 7.0–8.5 ppm), and methylsulfonyl (δ 3.1 ppm) .
Mass Spectrometry Verify molecular weightParent ion ([M+H]+) matching theoretical mass (±0.5 Da) .
HPLC Assess purityRetention time consistency (>95% purity) using C18 columns and acetonitrile/water gradients .

Note : FT-IR can validate functional groups (e.g., C=O at ~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reactivity and transition states for sulfonylation and coupling steps, reducing trial-and-error .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., pH, solvent polarity, catalyst loading) to identify optimal ranges .
  • In-line Monitoring : Employ TLC or LC-MS to track intermediates and adjust reaction times dynamically .

Example : Increasing DMF polarity enhances nucleophilic substitution efficiency during piperazine coupling .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:
While specific toxicity data for this compound is limited, analogous piperazine derivatives require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Caution : Methylsulfonyl groups may decompose under heat, releasing SO₂—monitor thermal stability via DSC .

Advanced: How can researchers evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
    • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis for affinity .
  • ADME Profiling : Use Caco-2 cells for permeability and microsomal stability studies to predict pharmacokinetics .

Data Interpretation : Correlate structural features (e.g., piperazine flexibility) with activity using QSAR models .

Advanced: What computational tools aid in studying its reactivity?

Methodological Answer:

  • Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate intermediates and transition states for sulfonylation and cyclization steps .
  • Molecular Dynamics (MD) : Assess piperazine ring conformational stability in solvent environments (e.g., water vs. DMSO) .
  • Docking Studies : AutoDock Vina to predict binding modes with biological targets (e.g., enzymes with hydrophobic pockets) .

Case Study : ICReDD’s integrated computational-experimental workflow reduces optimization time by 40% .

Basic: What factors influence its stability during storage?

Methodological Answer:

Factor Impact Mitigation Strategy
Light Photo-degradation of benzoimidazole coreStore in amber vials at -20°C .
pH Hydrolysis of ester groups (e.g., ethyl carboxylate)Maintain neutral pH buffers .
Moisture Hygroscopic piperazine derivativesUse desiccants (silica gel) in sealed containers .

Stability Testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Advanced: How to resolve contradictions in reported synthetic protocols?

Methodological Answer:

  • Reproducibility Trials : Replicate divergent methods (e.g., solvent-free vs. DMF-based reactions) and compare yields/purity .
  • Mechanistic Analysis : Use isotopic labeling (e.g., ¹³C) to identify rate-limiting steps in disputed pathways .
  • Collaborative Validation : Share datasets via platforms like PubChem to crowdsource reproducibility metrics .

Example : Conflicting reports on sulfonylation efficiency may arise from trace moisture—strict anhydrous conditions resolve this .

Advanced: What emerging techniques could advance research on this compound?

Methodological Answer:

  • Continuous Flow Synthesis : Enhances reproducibility of multi-step reactions via automated microreactors .
  • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution for mechanism elucidation .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict novel derivatives with improved bioactivity .

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